
trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one
Descripción general
Descripción
Trans-1,1,1-trifluoro-4-(3-indolyl)-3-buten-2-one, also known as DIMBOA-TF, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of indole derivatives and is widely used for its unique biochemical and physiological properties.
Mecanismo De Acción
The mechanism of action of trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in key biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been demonstrated to inhibit the activity of histone deacetylases (HDACs), which play a key role in gene expression and regulation.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to possess potent anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines. It has also been demonstrated to have anti-inflammatory and anti-oxidant properties, reducing inflammation and oxidative stress in various tissues. Additionally, this compound has been shown to have a significant impact on the growth and development of various organisms, including plants and insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one in lab experiments is its unique properties. It possesses potent anti-cancer, anti-inflammatory, and anti-oxidant properties, making it an ideal compound for studying various biological processes. Additionally, the synthesis method is highly efficient and yields a high purity product. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biological processes involved.
Direcciones Futuras
There are several future directions for research involving trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one. One area of research is the development of new drugs and therapies based on the unique properties of this compound. Additionally, further research is needed to fully understand the mechanism of action and the biological processes involved. Another area of research is the impact of this compound on the growth and development of various organisms, including plants and insects. Overall, this compound has significant potential for future research and development in the field of scientific research.
Aplicaciones Científicas De Investigación
Trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one is widely used in scientific research due to its unique properties. It has been shown to possess potent anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been demonstrated to have a significant impact on the growth and development of various organisms, including plants and insects. Additionally, this compound has been shown to have potential applications in the development of new drugs and therapies.
Propiedades
IUPAC Name |
(E)-1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11(17)6-5-8-7-16-10-4-2-1-3-9(8)10/h1-7,16H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOBNNCHGLNGA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153532-01-5 | |
| Record name | trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid](/img/structure/B3041803.png)
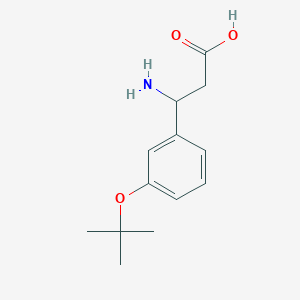
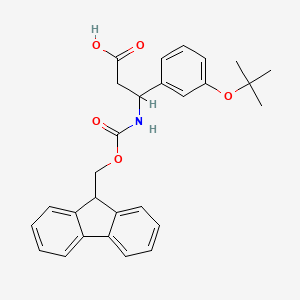
![2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041808.png)

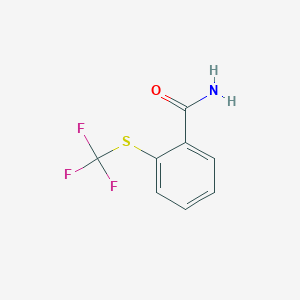
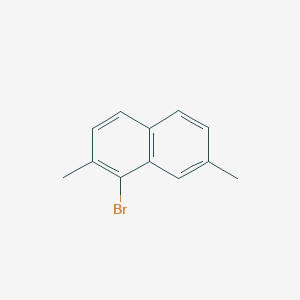
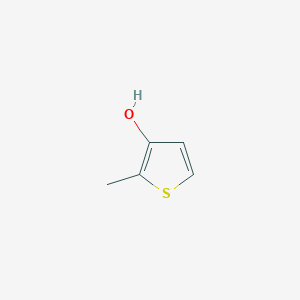
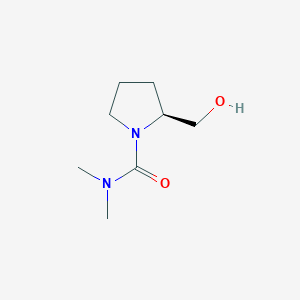
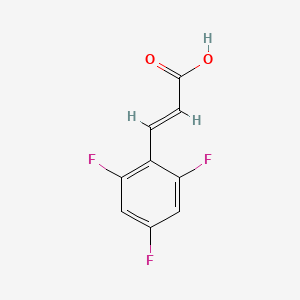
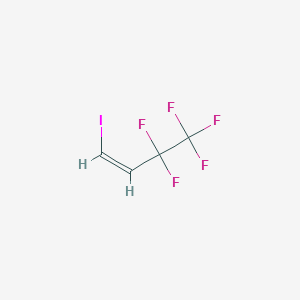

![4,6-Diiododibenzo[b,d]thiophene](/img/structure/B3041824.png)
